Bis(butylcyclopentadienyl)tungsten
Description
Structure
2D Structure
Properties
CAS No. |
90023-17-9 |
|---|---|
Molecular Formula |
C18H26W |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2-butylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C9H13.W/c2*1-2-3-6-9-7-4-5-8-9;/h2*4,7H,2-3,5-6H2,1H3;/q2*-1;+2 |
InChI Key |
SMIXNUAUMHFKPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[W+2] |
Origin of Product |
United States |
Synthetic Methodologies for Bis Butylcyclopentadienyl Tungsten Complexes
Precursor Chemistry and Ligand Functionalization Strategies
The foundation of synthesizing bis(butylcyclopentadienyl)tungsten lies in the successful preparation of its constituent parts: the butylcyclopentadienyl ligand and a reactive tungsten source.
Synthesis of Butylcyclopentadiene and its Anionic Forms
The n-butylcyclopentadiene ligand is a critical precursor for forming cyclopentadienyl (B1206354) metal complexes used in catalysis. researchgate.net Its synthesis can be approached through several methods. One common strategy is the butylation of cyclopentadiene. wikipedia.org More specific methods include a two-step pathway that proceeds through a fulvene (B1219640) intermediate, which is subsequently reduced and alkylated. researchgate.net Another approach involves the use of Grignard reagents, where cyclopentadienylmagnesium bromide is reacted with butyl halides, though this can be less efficient for n-butyl derivatives compared to methyl variants. researchgate.net
Once n-butylcyclopentadiene is obtained, it must be converted to its anionic form to facilitate reaction with the tungsten metal center. This is typically achieved through deprotonation using a strong base. The most common method involves reacting n-butylcyclopentadiene with n-butyllithium (n-BuLi) to generate the corresponding lithium n-butylcyclopentadienide intermediate, which is a powerful nucleophile ready for metathesis reactions. researchgate.netontosight.ai
Derivatization of Tungsten Precursors for Metallocene Formation
The selection and preparation of the tungsten precursor are equally critical. For the synthesis of this compound(IV) dihalides, a tungsten(IV) halide is the ideal starting material. Tungsten(IV) chloride (WCl₄) is a polymeric, diamagnetic black solid that can be prepared by the reduction of tungsten hexachloride (WCl₆). A variety of reducing agents can be used, including phosphorus, gallium, tin, or antimony.
Similarly, tungsten(IV) bromide (WBr₄) serves as the precursor for the dibromide analogue. The synthesis of WBr₄ can be achieved through several routes. One established method is the reduction of tungsten(V) bromide (WBr₅) with aluminum. wikipedia.org An alternative, high-yield approach involves the solution-phase oxidation of tungsten hexacarbonyl (W(CO)₆) with two equivalents of bromine under mild conditions. researchgate.net
Direct Synthesis Routes to this compound(IV) Dihalides
With the precursors in hand, direct synthesis of the target metallocene can proceed, typically via a salt metathesis reaction.
Approaches to this compound(IV) Dibromide
This compound(IV) dibromide, a solid with a melting point of 83-87 °C, is synthesized by reacting a suitable tungsten(IV) source with two equivalents of the butylcyclopentadienyl anion. The most direct pathway involves the reaction of tungsten(IV) bromide (WBr₄) with two molar equivalents of lithium n-butylcyclopentadienide. This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF), leading to the formation of the target complex and lithium bromide as a byproduct.
Table 1: Physical and Chemical Properties of this compound(IV) Dibromide
| Property | Value |
| Compound Formula | C₁₈H₂₆Br₂W |
| Molecular Weight | 586.05 g/mol |
| Appearance | Solid |
| Melting Point | 83-87 °C |
| IUPAC Name | dibromo(tungsten);butylcyclopentane |
| Monoisotopic Mass | 583.991 g/mol |
General Synthetic Pathways for this compound Complexes
The synthetic strategy for the dibromide exemplifies the general pathway for producing this compound complexes and their analogues. The core of the synthesis is the salt metathesis reaction between a tungsten(IV) halide (WX₄, where X = Cl, Br) and two equivalents of an alkali metal salt of a substituted cyclopentadienyl ligand (M-Cpᴿ).
General Reaction Scheme: WCl₄ + 2 Li(C₄H₉C₅H₄) → (C₄H₉C₅H₄)₂WCl₂ + 2 LiCl
This modular approach allows for the synthesis of a wide variety of substituted metallocenes. The resulting dihalide complexes, such as bis(cyclopentadienyl)tungsten dichloride, are themselves versatile precursors for a range of other cationic complexes containing alkyl, hydride, or other functional ligands through further substitution reactions.
Table 2: Key Precursors in the Synthesis of this compound Dihalides
| Precursor | Chemical Formula | Role in Synthesis |
| Tungsten(IV) Bromide | WBr₄ | Source of tungsten(IV) metal center |
| Lithium n-butylcyclopentadienide | C₉H₁₃Li | Source of the butylcyclopentadienyl ligand |
| Tungsten(IV) Chloride | WCl₄ | Alternative tungsten(IV) source for dichloride analogue |
Exploration of Ancillary Ligand Effects on Synthetic Outcomes
Ancillary ligands, which are any ligands on the metal center other than the primary butylcyclopentadienyl rings, can have a profound effect on the electronic structure, stability, and reactivity of the resulting complex. The choice of these ligands can modulate the properties of the tungsten center. For instance, in related tungsten bis(dithiolene) systems, ancillary ligands like carbon monoxide (CO) or cyanide (CN⁻) can alter the redox level of the non-innocent dithiolene ligand through backbonding effects. wikipedia.org CO ligands are π-acceptors that can withdraw electron density from the metal, making it more oxidizing, while CN⁻ ligands are poor π-acceptors. wikipedia.org
In the context of tungsten alkylidene complexes, the use of different ancillary ligands such as various aryloxides or imido groups has been shown to be crucial in developing valuable catalysts. Similarly, the reaction of tungsten pentabromide with pyridine (B92270) yields WBr₄(py)₂, demonstrating how ancillary ligands can be readily incorporated. wikipedia.org This principle highlights that the synthetic outcome is not solely determined by the primary ligands but is a tuneable feature influenced by the entire coordination sphere of the metal.
Green Chemistry Approaches and Sustainable Synthesis in Organotungsten Chemistry
The principles of green chemistry are increasingly being applied to organometallic synthesis to minimize environmental impact and enhance safety. numberanalytics.comnumberanalytics.com In the context of synthesizing this compound and other organotungsten compounds, several green chemistry strategies can be considered. solubilityofthings.comuit.no
The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. numberanalytics.com
Key Green Chemistry Considerations in Organotungsten Synthesis:
Solvent Selection: Traditional syntheses often employ volatile and hazardous organic solvents like chlorinated hydrocarbons or aromatic hydrocarbons. numberanalytics.com Green alternatives include water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents such as ethyl lactate (B86563) or glycerol. numberanalytics.comnih.govrsc.org The choice of a greener solvent can significantly reduce the environmental footprint of the synthesis. sei.org
Atom Economy: The principle of atom economy encourages the design of syntheses where the maximum proportion of the starting materials is incorporated into the final product. Reactions like addition reactions are highly atom-economical, whereas substitution and elimination reactions generate byproducts. Optimizing reaction pathways to maximize the incorporation of all reactant atoms into the desired product is a key goal.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. uit.no The development of highly active catalysts can enable reactions to proceed under milder conditions. socialresearchfoundation.com
Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than depletable fossil fuels is a cornerstone of sustainable chemistry. uit.no While the direct synthesis of organotungsten compounds from renewable feedstocks is challenging, the ligands can potentially be derived from bio-based sources.
Comparison of Traditional vs. Green Synthetic Approaches
| Principle | Traditional Approach | Potential Green Approach |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), Toluene, Hexane | Water, Supercritical CO₂, Ionic Liquids, Bio-solvents |
| Reactants | Stoichiometric use of highly reactive and hazardous reagents (e.g., butyllithium) | Catalytic methods, use of less hazardous precursors |
| Energy | Often requires heating or cryogenic conditions | Reactions at ambient temperature and pressure |
| Waste | Generation of significant amounts of salt byproducts and solvent waste | Minimization of waste through high atom economy reactions and solvent recycling |
The application of these green chemistry principles to the synthesis of this compound and other organotungsten compounds presents a significant opportunity to develop more environmentally benign and sustainable chemical processes. numberanalytics.comsocialresearchfoundation.com
Reactivity and Reaction Mechanisms of Bis Butylcyclopentadienyl Tungsten Systems
Ligand Exchange and Substitution Reactions
Ligand exchange and substitution are fundamental reactions for bis(alkylcyclopentadienyl)tungsten complexes, providing pathways to a diverse range of derivatives. The dihydride complex, bis(butylcyclopentadienyl)tungsten dihydride, serves as a common starting material. While specific studies on this compound are limited, the principles of ligand substitution can be inferred from related systems.
In general, the hydride ligands in complexes like (Cp)₂WH₂ can be substituted by other ligands. For instance, cationic hydride complexes of bis(cyclopentadienyl)tungsten(IV) have been prepared and their reactivity studied. The complex [W(η-C₅H₅)₂H(thf)][SO₃CF₃] reacts with carbon disulfide in deuterated acetone (B3395972) to form a chelated O-alkyl dithiocarbonate tungsten hydride insertion product. rsc.org Similarly, a styrene (B11656) complex, [W(η-C₅H₅)₂H(η²-CH₂CHC₆H₅)][PF₆], undergoes thermal reaction with acetonitrile (B52724) to yield [W(η-C₅H₅)₂(CH₂CH₂C₆H₅)(NCMe)][PF₆] and photochemical reaction with acetonitrile to give [W(η-C₅H₅)₂H(NCMe)][PF₆]. rsc.org
The butyl groups in this compound would be expected to increase the electron density at the tungsten center compared to the unsubstituted cyclopentadienyl (B1206354) ligands, potentially influencing the rates and equilibria of substitution reactions. The steric bulk of the butyl groups could also play a significant role, favoring the coordination of smaller ligands or influencing the regioselectivity of substitution on the cyclopentadienyl ring itself.
Table 1: Representative Ligand Substitution Reactions of Related Tungsten Complexes
| Starting Complex | Reagent | Product(s) | Reference |
| [W(η-C₅H₅)₂H(thf)][SO₃CF₃] | CS₂ in d⁶-acetone | [W(η-C₅H₅)₂(η²-S₂COCH(CD₃)₂-S,S′)][SO₃CF₃] | rsc.org |
| [W(η-C₅H₅)₂H(η²-CH₂CHC₆H₅)][PF₆] | NCMe (thermal) | [W(η-C₅H₅)₂(CH₂CH₂C₆H₅)(NCMe)][PF₆] | rsc.org |
| [W(η-C₅H₅)₂H(η²-CH₂CHC₆H₅)][PF₆] | NCMe (photochemical) | [W(η-C₅H₅)₂H(NCMe)][PF₆] | rsc.org |
Oxidation-Reduction Chemistry and Investigation of Redox States
The redox chemistry of bis(alkylcyclopentadienyl)tungsten complexes is centered around the tungsten atom, which can exist in various oxidation states, most commonly W(IV) and W(VI). The butyl substituents on the cyclopentadienyl ligands are expected to influence the redox potentials of the tungsten center through their electron-donating inductive effects.
Electrochemical studies on analogous bis(cyclopentadienyl)tungsten dithiolene complexes, [Cp₂W(S₂C₂(H)R)], have shown that these compounds undergo both one-electron oxidation and one-electron reduction processes. rsc.org The redox potentials for these tungsten complexes are generally more negative than their molybdenum counterparts, indicating that the tungsten complexes are more easily oxidized. rsc.org For the this compound system, it is anticipated that the electron-releasing butyl groups would make the tungsten center more electron-rich, thereby lowering its oxidation potential and making it more susceptible to oxidation compared to the unsubstituted analog.
Table 2: Electrochemical Data for a Related Bis(cyclopentadienyl)tungsten Dithiolene Complex
| Complex | Redox Process | Potential (V vs. Fc/Fc⁺) | Reference |
| [Cp₂W(S₂C₂(H)Ph)] | Oxidation (WIV/WV) | -0.32 | rsc.org |
| [Cp₂W(S₂C₂(H)Ph)] | Reduction (WIV/WIII) | -1.97 | rsc.org |
Photochemical Reactivity and Pathways
The photochemical reactivity of bis(alkylcyclopentadienyl)tungsten dihydrides is a key area of investigation, as photolysis can lead to the formation of highly reactive intermediates. The photolysis of bis(pentamethylcyclopentadienyl)tungsten dihydride, (η-C₅Me₅)₂WH₂, a close analog to the butyl-substituted compound, results in the sequential formation of "tucked-in" compounds. rsc.org This process involves the intramolecular activation of a C-H bond of a methyl group on the cyclopentadienyl ring. rsc.org
Similarly, studies on bis(tert-butylcyclopentadienyl)molybdenum dihydride, a related Group 6 metallocene, show that photolysis in benzene (B151609) leads to a dimeric molybdenocene derivative through intermolecular C-H activation. beilstein-journals.org This suggests that photolysis of this compound dihydride could potentially lead to the formation of a reactive tungstenocene intermediate, which can then undergo intra- or intermolecular C-H activation. The specific pathway taken would likely be influenced by the steric hindrance imposed by the butyl groups and the reaction conditions.
The primary photochemical step is generally considered to be the reductive elimination of dihydrogen (H₂), generating the highly reactive this compound(II) intermediate, or "tungstenocene." This species can then engage in a variety of subsequent reactions.
C-H Activation and Functionalization Mediated by this compound
A significant aspect of the reactivity of bis(alkylcyclopentadienyl)tungsten complexes is their ability to mediate the activation and functionalization of carbon-hydrogen (C-H) bonds. This reactivity stems from the formation of the coordinatively unsaturated and highly reactive tungstenocene intermediate upon thermal or photochemical activation.
While specific examples involving this compound are not prevalent in the literature, the principles can be drawn from related systems. Cationic bis(cyclopentadienyl)tungsten(IV) hydride complexes have been shown to undergo intramolecular C-H activation. For instance, the complex [W(η-C₅H₅)₂H(NCMe)][PF₆] is unstable in solution and decomposes to form a dinuclear C-H activation product. rsc.org This demonstrates the propensity of these tungsten systems to activate C-H bonds, even those of the cyclopentadienyl ligand itself.
The increased electron density at the tungsten center due to the butyl groups in this compound would be expected to enhance its reactivity towards C-H bond activation. The general mechanism involves the oxidative addition of a C-H bond to the tungsten(II) center of the tungstenocene intermediate, forming a tungsten(IV) alkyl hydride species. This can then be followed by further reactions to achieve functionalization of the original C-H bond.
Heterobimetallic and Multimetallic Complex Formation Involving this compound
The formation of heterobimetallic and multimetallic complexes containing a bis(alkylcyclopentadienyl)tungsten fragment opens up possibilities for cooperative reactivity between different metal centers. While the direct synthesis of such complexes from this compound is not extensively reported, related systems provide insight into potential synthetic strategies.
One approach involves the use of ligands that can bridge two different metal centers. For example, bis-cyclopentadienyl ligands with a linker can be used to synthesize di-iron hydride complexes, which can then serve as precursors for heterobimetallic complexes with coinage metals. rsc.org Although this example involves iron, the principle of using a bridging ligand to bring two metal centers into proximity is broadly applicable.
Another strategy could involve the reaction of a reactive this compound species with a metal complex containing a suitable functional group for coordination. The specific design of the ligands and the choice of the second metal are crucial for the successful synthesis and stability of the resulting heterobimetallic complex.
Catalytic Applications of Bis Butylcyclopentadienyl Tungsten Complexes
Specific Organic Transformations Catalyzed by Bis(butylcyclopentadienyl)tungsten
Nitrile to Amide Conversion with Enhanced Selectivity and ActivityNo studies were found describing the use of this compound as a catalyst for the conversion of nitriles to amides. Research into catalytic nitrile hydration typically involves other transition metals or specific reaction conditions not related to this compound.chemistrysteps.comcommonorganicchemistry.com
Table of Compounds
As no article could be generated, a table of compounds is not applicable.
Mechanistic Investigations of Catalytic Cycles and Turnover Frequencies
Understanding the reaction mechanism and the efficiency of the catalyst, often quantified by turnover frequency (TOF), is crucial for optimizing catalytic processes. osti.gov
Mechanistic Investigations The mechanisms by which tungsten complexes catalyze reactions like hydrogenation and hydrosilylation are subjects of detailed investigation.
Hydrogenation Mechanism: For the hydrogenation of ketones catalyzed by tungsten complexes, an ionic mechanism is typically proposed. This pathway involves the heterolytic activation of dihydrogen, facilitated by the metal center. The process is characterized by the metal complex acting as both a proton (via a metal-hydride bond) and a hydride donor to the carbonyl group, leading to the formation of the corresponding alcohol. iaea.org
Hydrosilylation Mechanism: The mechanism for hydrosilylation can be more complex and substrate-dependent. DFT studies on neutral hydrido(hydrosilylene)tungsten complexes have elucidated distinct pathways for different unsaturated substrates. nih.gov
For the hydrosilylation of acetone (B3395972), the calculations support a metal hydride migration mechanism .
For the hydrosilylation of nitriles, a silyl (B83357) migration mechanism , which is analogous to the modified Chalk-Harrod mechanism, is favored. wikipedia.orgnih.gov The classic Chalk-Harrod mechanism, prevalent for many metal-catalyzed hydrosilylations, involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate into the metal-hydride bond and subsequent reductive elimination. wikipedia.org The studies on tungsten complexes indicate potential deviations from this standard pathway depending on the substrate's nature. nih.gov
Table 2: Proposed Mechanistic Pathways for Tungsten-Catalyzed Reactions
| Reaction | Substrate | Proposed Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Hydrogenation | Ketones | Ionic Mechanism | Metal complex acts as both proton and hydride donor. | iaea.org |
| Hydrosilylation | Acetone | Metal Hydride Migration | Migration of hydride from tungsten to the substrate. | nih.gov |
| Hydrosilylation | Nitriles | Silyl Migration | Migration of the silyl group to the substrate. | nih.gov |
Turnover Frequencies (TOF) Turnover frequency (TOF) is a critical metric for evaluating catalyst performance, defined as the number of moles of substrate converted per mole of catalyst per unit of time. wikipedia.orgresearchgate.net It provides a measure of the intrinsic activity of a catalytic site. researchgate.net While TOF is a standard for comparing catalyst efficiencies, specific turnover frequencies for this compound in hydrogenation or hydrosilylation reactions are not widely reported in the surveyed literature.
The determination of TOF requires quantifying the number of active catalytic sites and the rate of product formation under specific reaction conditions. osti.govresearchgate.net For homogeneous catalysts like this compound, the concentration of the catalyst in solution is typically used to calculate the TOF. youtube.com Although high turnover numbers (TON) and frequencies (TOF) have been reported for hydrosilylation reactions using other transition metals, such as nickel pincer complexes achieving TOFs up to 83,000 h⁻¹, comparable data for tungsten-based systems in these specific reactions remains an area for further investigation. mdpi.com The electronic and steric effects of the butyl substituents on the cyclopentadienyl (B1206354) rings are anticipated to play a significant role in influencing the turnover frequency of the resulting tungsten catalyst.
Advanced Spectroscopic and Structural Characterization of Bis Butylcyclopentadienyl Tungsten Compounds
X-ray Diffraction Studies for Molecular and Crystal Structures
For instance, the crystal structure of the dinuclear molybdenum complex, bis(η⁵-tert-butylcyclopentadienyl)tricarbonylmolybdenum(I), reveals a centrosymmetric molecule with a Mo—Mo bond length of 3.2323 (3) Å. nih.gov In this structure, the tert-butylcyclopentadienyl ligands are arranged in a transoid fashion. nih.gov The steric influence of the bulky tert-butyl group is evident in the distortion of the Mo(CO)₃ fragment. nih.gov Such studies on analogous compounds are crucial for predicting the structural parameters of bis(butylcyclopentadienyl)tungsten complexes, where similar steric and electronic effects of the butylcyclopentadienyl ligand would be expected to influence the metal coordination sphere.
Cationic bis(cyclopentadienyl)tungsten(IV) complexes have also been characterized by X-ray crystallography, providing further understanding of the structural landscape of these types of compounds. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of this compound compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.
For related bis(cyclopentadienyl)tungsten(IV) complexes, ¹H and ¹³C NMR spectroscopy are standard characterization methods. rsc.org In the case of bis(isopropylcyclopentadienyl)tungsten(IV) dihydride, NMR is used to confirm that the compound's structure conforms to the expected arrangement of ligands.
| Compound | NMR Data |
| Bis(cyclopentadienyl)tungsten Dihydride | Conforms to structure |
| Bis(isopropylcyclopentadienyl)tungsten(IV) Dihydride | Confirmed by integration NMR |
| Bis(tert-butylcyclopentadienyl)zirconium Dichloride | Conforms to structure |
This table presents NMR data for related cyclopentadienyl (B1206354) complexes, illustrating the use of this technique for structural confirmation.
Fluxional Behavior and Dynamic NMR Studies
Many organometallic complexes, including those of tungsten, exhibit fluxional behavior in solution, where ligands or parts of the molecule undergo dynamic exchange processes. Variable-temperature NMR studies are instrumental in investigating these dynamic phenomena. By recording spectra at different temperatures, it is possible to observe changes in the line shapes of the NMR signals, which can provide quantitative information about the energy barriers of the exchange processes. For example, in related iron carbonyl complexes, variable-temperature ¹³C NMR has been used to study the exchange between bridging and terminal carbonyl ligands. researchgate.net Similar dynamic processes could be anticipated for substituted bis(cyclopentadienyl)tungsten carbonyl derivatives.
Advanced NMR Techniques (e.g., HMQC, EXSY)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Exchange Spectroscopy (EXSY), provide even deeper insights into the molecular structure and dynamics.
HSQC experiments are used to determine one-bond correlations between protons and directly attached carbons, which is invaluable for assigning the complex ¹H and ¹³C NMR spectra of this compound compounds. columbia.eduyoutube.comhmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) provides information on longer-range couplings (typically 2-3 bonds), which helps to establish the connectivity between different fragments of the molecule. columbia.eduyoutube.com
EXSY (Exchange Spectroscopy) is the 2D equivalent of dynamic NMR and can be used to identify and quantify chemical exchange processes, providing detailed mechanistic information about fluxional behavior.
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is used to characterize the electronic structure of this compound compounds. The absorption bands observed in the UV-Vis spectrum correspond to transitions between molecular orbitals. The study of UV-Vis absorption spectra of related organometallic complexes, often in conjunction with theoretical calculations like density functional theory (DFT), helps in understanding the nature of these electronic transitions. sharif.edusharif.edu For example, the spectra can reveal ligand-to-metal charge transfer (LMCT) or d-d transitions, providing information on the oxidation state and coordination environment of the tungsten center.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as radicals or paramagnetic metal centers. For this compound compounds, EPR would be employed to study any corresponding radical cations or other paramagnetic derivatives.
Studies on the cations of related bis(η-cyclopentadienyl) compounds of molybdenum and tungsten have been conducted using EPR. rsc.org These investigations provide information on the g-values and hyperfine coupling constants, which are sensitive to the electronic structure and the distribution of the unpaired electron density within the molecule. rsc.org For instance, EPR studies of tungsten impurities in crystals have shown that the technique can distinguish between different oxidation states (e.g., W⁵⁺) and coordination environments. aps.org
Mass Spectrometry (e.g., Field Desorption Mass Spectrometry)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of compounds. For many organometallic complexes, which can be thermally labile and non-volatile, soft ionization techniques are required to obtain the molecular ion peak without significant fragmentation.
Computational and Theoretical Studies on Bis Butylcyclopentadienyl Tungsten
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like bis(butylcyclopentadienyl)tungsten. DFT calculations on related bent metallocenes, such as Cp₂WH₂, have provided significant insights into their geometry, stability, and reaction mechanisms. nih.govresearchgate.net
For a typical bent metallocene like Cp₂WH₂, DFT calculations can accurately predict key structural parameters. While specific data for the butyl-substituted derivative is not available, the optimized geometry of the parent Cp₂WH₂ would be very similar, with the primary difference being the conformation of the butyl groups.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Model Cp₂WH₂ Complex
| Parameter | Typical Calculated Value |
| W-Cp (centroid) distance | ~2.0 Å |
| W-H bond length | ~1.7 Å |
| H-W-H bond angle | ~75-80° |
| Cp-W-Cp angle | ~130-135° |
| C-C bond length (Cp ring) | ~1.4 Å |
| C-H bond length (Cp ring) | ~1.1 Å |
Note: These are typical values for bent tungsten metallocenes and may vary depending on the specific computational method and basis set used.
DFT studies have been instrumental in understanding the reactivity of these complexes. For instance, investigations into the reaction of Cp₂WH₂ with various reagents have elucidated reaction pathways and the nature of transition states. researchgate.net The electronic effects of the butyl substituents on this compound would likely be a slight increase in electron density on the tungsten center due to the electron-donating nature of alkyl groups, which could subtly influence its reactivity compared to the unsubstituted analog.
Molecular Dynamics Simulations and Conformational Analysis (e.g., Barriers to Internal Rotation)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules, including conformational changes and barriers to internal rotation. For this compound, a key dynamic feature would be the rotation of the cyclopentadienyl (B1206354) rings and the conformational flexibility of the butyl groups.
While specific MD studies on this compound are scarce, studies on similar metallocenes have explored the rotation of the Cp rings around the metal-Cp axis. The barrier to this rotation is generally low, allowing for facile rotation at room temperature. The presence of bulky butyl groups would be expected to increase this rotational barrier.
Table 2: Estimated Rotational Barriers for Cyclopentadienyl Rings
| Compound | Estimated Rotational Barrier (kcal/mol) |
| Bis(cyclopentadienyl)tungsten dihydride (Cp₂WH₂) | Low |
| This compound | Moderately Higher |
Note: These are qualitative estimations. Actual values would require specific computational studies.
The conformational analysis of the butyl groups themselves would also be a subject for MD simulations. The different possible staggered and eclipsed conformations of the butyl chains would lead to a complex potential energy surface with multiple local minima.
Natural Bond Orbital (NBO) Analysis for Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to translate the complex wave function of a molecule into a more intuitive chemical picture of localized bonds, lone pairs, and delocalization effects. uni-muenchen.de An NBO analysis of this compound would provide a detailed description of the bonding between the tungsten atom and the cyclopentadienyl and hydride ligands.
The primary bonding interactions in a molecule like Cp₂WH₂ consist of:
W-H σ-bonds: These are two-center, two-electron bonds formed from the overlap of a tungsten d-orbital and a hydrogen 1s orbital.
W-Cp π-bonds: These involve the donation of electron density from the π-system of the cyclopentadienyl rings to the vacant d-orbitals of the tungsten atom.
Prediction of Reactivity and Catalytic Pathways
Theoretical studies play a crucial role in predicting the reactivity of organometallic compounds and elucidating their catalytic mechanisms. Bis(cyclopentadienyl)tungsten derivatives are known to be active in various catalytic processes, including hydrodesulfurization (HDS). rsc.org
Ligand Field Theory and Electronic Structure Analysis
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and spectral properties of transition metal complexes. rsc.orgwikipedia.org In bent metallocenes like this compound, the two cyclopentadienyl ligands and two hydride ligands create a specific ligand field around the tungsten atom. This field lifts the degeneracy of the tungsten d-orbitals.
Emerging Applications and Future Research Directions
Applications in Advanced Materials Science
The unique electronic and chemical properties of organotungsten compounds, such as Bis(butylcyclopentadienyl)tungsten, position them as valuable precursors and components in the fabrication of advanced materials. Their utility spans from the creation of ultra-thin films essential for microelectronics to the synthesis of novel nanomaterials with tailored functionalities for optoelectronic devices.
Organotungsten complexes, including derivatives of Bis(cyclopentadienyl)tungsten, are increasingly utilized as precursors in sophisticated thin film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These methods are foundational in the semiconductor industry for creating conformal, high-purity thin films with precise thickness control at the atomic level.
For instance, the related compound, Bis(i-propylcyclopentadienyl)tungsten dihydride, serves as a precursor in ALD processes for fabricating tungsten-based films. nih.govsmolecule.com The choice of precursor is critical as it influences the deposition temperature, growth rate, and purity of the resulting film. Organometallic precursors are often favored over inorganic alternatives, such as tungsten hexafluoride (WF6), to avoid the incorporation of corrosive byproducts like fluorine into the substrate, which can be detrimental to device performance. harvard.edu
The thermal stability of the precursor is a key parameter. For example, Bis(i-propylcyclopentadienyl)tungsten dihydride exhibits a thermal stability window that allows for controlled delivery to the reaction chamber, minimizing premature decomposition in the gas phase which can lead to particle formation and film defects. nih.gov The general process for MOCVD involves the thermal decomposition of a volatile organometallic precursor on a heated substrate. For example, tungsten films can be produced from tungsten hexacarbonyl, W(CO)6, at substrate temperatures between 350-400°C. researchgate.netgoogle.com
The properties of the deposited tungsten films are highly dependent on the precursor and the deposition conditions. Research in this area focuses on synthesizing new organotungsten precursors with improved volatility, stability, and reactivity to enable lower deposition temperatures and achieve higher quality films for next-generation electronic devices.
Table 1: Comparison of Tungsten Precursors for Thin Film Deposition
| Precursor Name | Deposition Technique(s) | Key Advantages |
| Tungsten Hexafluoride (WF6) | CVD | High deposition rate |
| Tungsten Hexacarbonyl (W(CO)6) | MOCVD | Fluorine-free films |
| Bis(i-propylcyclopentadienyl)tungsten dihydride | ALD, CVD | Good thermal stability, controlled deposition |
The field of nanomaterials offers exciting opportunities for the application of organotungsten compounds. These complexes can be used to synthesize tungsten-containing nanoparticles, nanowires, and other nanostructures with unique optical and electronic properties. These nanomaterials are being explored for a variety of applications in optoelectronic devices, including sensors, light-emitting diodes (LEDs), and solar cells. researchgate.nettue.nl
The advancement of optoelectronic technologies is heavily reliant on the development of new functional nanomaterials. researchgate.net Nanostructured materials can exhibit enhanced light absorption, improved charge transport, and tunable electronic properties compared to their bulk counterparts. acs.org Organometallic precursors can play a crucial role in the bottom-up synthesis of these nanomaterials, allowing for precise control over their size, shape, and composition.
For example, tungsten oxide (WO3) nanoparticles and thin films, which can be synthesized from organotungsten precursors, are widely studied for their electrochromic properties, making them suitable for applications in smart windows and displays. admin.ch The ability to tune the properties of these nanomaterials by modifying the molecular structure of the organometallic precursor opens up a vast design space for creating next-generation optoelectronic devices with enhanced performance and new functionalities.
High-Throughput Screening and Catalyst Discovery
The discovery of novel catalysts with enhanced activity, selectivity, and stability is a major driver of innovation in chemistry. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate this process. nih.govrsc.org HTS methodologies involve the rapid synthesis and testing of large, diverse libraries of potential catalysts in parallel. rsc.org This approach significantly reduces the time and resources required for catalyst discovery compared to traditional one-at-a-time synthesis and testing. nih.gov
In the context of organometallic chemistry, HTS is particularly well-suited for the discovery of new catalysts for a wide range of transformations, including cross-coupling reactions and polymerization. nih.govacs.org Ligand libraries play a crucial role in HTS, as the electronic and steric properties of the ligands coordinated to the metal center have a profound impact on the catalyst's performance. rsc.org
While specific applications of HTS to this compound have not been extensively reported, the general principles are highly relevant. A combinatorial approach could be employed to screen a library of substituted cyclopentadienyl (B1206354) ligands to optimize the catalytic activity of tungsten complexes in various reactions. Techniques such as infrared thermography, resonance-enhanced multiphoton ionization (REMPI), and scanning mass spectrometry can be used for the rapid screening of catalytic activity. iitm.ac.in The development of automated and miniaturized screening platforms, including microfluidic devices, further enhances the efficiency of HTS in catalyst discovery. iitm.ac.in
Integration with Flow Chemistry and Continuous Processes in Organometallic Catalysis
Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers numerous advantages over traditional batch processing. tue.nlresearchgate.net In a flow reactor, reagents are continuously pumped through a network of tubes or channels, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety. researchgate.netacs.org
The integration of organometallic catalysis with flow chemistry has the potential to transform the synthesis of fine chemicals and pharmaceuticals. rsc.orgtechniques-ingenieur.fr Many organometallic reactions are highly exothermic or involve hazardous reagents, making their scale-up in batch reactors challenging. acs.org The superior heat and mass transfer characteristics of flow reactors mitigate these safety concerns and allow for the use of highly reactive intermediates. researchgate.net
For organotungsten chemistry, flow processes could enable safer and more efficient synthesis of catalysts and their application in continuous manufacturing processes. The on-demand generation of reactive organometallic species, a key feature of some flow chemistry setups, can minimize the handling and storage of unstable compounds. rsc.org While the application of flow chemistry specifically to this compound is a developing area, the broader advancements in organometallic flow chemistry provide a clear roadmap for future research. tue.nltechniques-ingenieur.fr
Development of Sustainable Organotungsten Chemistry
The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize their environmental impact. acs.org In the realm of organometallic chemistry, a key focus is on replacing precious metal catalysts (like palladium and platinum) with catalysts based on more earth-abundant and less toxic metals. acs.orgijfmr.com Tungsten, being relatively abundant, fits well within this paradigm.
Sustainable organotungsten chemistry involves a holistic approach that considers the entire lifecycle of a chemical process. uit.no This includes the use of renewable feedstocks, energy-efficient reaction conditions, and the design of recyclable catalysts. uit.no The development of organotungsten catalysts that can operate in greener solvents, such as water or bio-derived solvents, is an important area of research. admin.chijfmr.com
Furthermore, there is a growing interest in using organometallic catalysts for the conversion of renewable resources, such as biomass and carbon dioxide, into valuable chemicals and fuels. acs.orguit.no Organotungsten complexes could potentially play a role in these transformations. For example, tungsten-based catalysts have been investigated for environmental applications such as the reduction of nitrogen oxides (DeNOx) and the photocatalytic degradation of pollutants. mdpi.com The future of organotungsten chemistry will likely see a greater emphasis on designing catalysts and processes that are not only efficient but also environmentally benign.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
